(E)-Acetyl-ISA 247, also known as voclosporin, is a synthetic compound derived from cyclosporin A. It is classified as an immunosuppressive agent with significant therapeutic potential, particularly in the treatment of autoimmune diseases and organ transplant rejection. The compound has been evaluated in clinical trials for conditions such as psoriasis and kidney transplant rejection, demonstrating its efficacy and safety profile.
Voclosporin is classified under the category of cyclic peptides, specifically a derivative of cyclosporin A. Its development stems from the need for more effective immunosuppressive therapies with improved pharmacokinetic properties compared to traditional agents. The compound has been synthesized using various methodologies that enhance its stereoselectivity and biological activity.
The synthesis of (E)-Acetyl-ISA 247 involves several key steps utilizing organozirconium chemistry. A notable method includes:
The molecular structure of (E)-Acetyl-ISA 247 features a complex cyclic peptide framework typical of cyclosporins. Key structural characteristics include:
The stereochemistry is particularly important, as the (E)-configuration enhances its binding affinity to immunophilins, which is critical for its immunosuppressive action .
The reactivity of (E)-Acetyl-ISA 247 can be attributed to its functional groups. Key chemical reactions include:
These reactions are crucial for understanding both the stability and bioavailability of voclosporin in therapeutic applications .
The mechanism by which (E)-Acetyl-ISA 247 exerts its immunosuppressive effects involves:
This mechanism is pivotal in controlling immune responses in transplant patients and individuals with autoimmune disorders .
Key physical properties of (E)-Acetyl-ISA 247 include:
Chemical properties include stability under standard laboratory conditions but may degrade under prolonged exposure to light or moisture .
(E)-Acetyl-ISA 247 has several notable applications:
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1